molecular formula C6H8FIN2 B3006859 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole CAS No. 1823421-89-1

1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole

Cat. No.: B3006859
CAS No.: 1823421-89-1
M. Wt: 254.047
InChI Key: HYSLVKNSBAQECO-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (CAS 1823421-89-1) is a versatile fluorinated and iodinated heterocyclic building block of significant interest in modern organic and medicinal chemistry research. With a molecular formula of C 6 H 8 FIN 2 and a molecular weight of 254.04 g/mol, this compound is characterized by its pyrazole core, a privileged scaffold frequently found in biologically active molecules . The strategic incorporation of both fluorine and iodine atoms on the aromatic ring makes this compound a particularly valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, where the iodine acts as an excellent leaving group . Furthermore, its structure serves as a key precursor for the synthesis of more complex molecules, including fused pyrazole systems and functionalized derivatives like aldehydes, which are essential for constructing compound libraries in drug discovery efforts . Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities and their presence in several marketed drugs . This specific compound, with its multi-functionalized structure, is an important reagent for researchers exploring new compounds with potential antibacterial, anticancer, antifungal, and anti-inflammatory properties . The compound is typically shipped with cold-chain transportation to ensure stability. This product is intended for research applications only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-fluoro-4-iodo-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2/c1-3-10-6(7)5(8)4(2)9-10/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSLVKNSBAQECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluoro and iodo) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield dehalogenated products.

    Coupling Reactions: The iodo substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

Chemistry

1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole serves as a crucial building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows for:

  • Substitution Reactions : The halogen substituents make it susceptible to nucleophilic substitution reactions.
  • Coupling Reactions : The iodo group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of complex molecular architectures.

Biology

The compound is being studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.
PathogenActivity
E. coliInhibition observed
S. aureusModerate inhibition
  • Antifungal Properties : Similar compounds have shown effectiveness against fungi, indicating potential therapeutic applications in treating fungal infections.

Medicine

Ongoing research explores the compound's potential as a therapeutic agent in treating various diseases:

  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit cell growth in various cancer cell lines. For example, compounds similar to this one have shown IC50 values in the nanomolar range against specific cancer cells, suggesting potent activity against tumor proliferation.
CompoundIC50 (nM)Cell Line
1-Ethyl-5-fluoro-4-iodo-3-methylTBDTBD
EEDi-5285 (similar structure)18KARPAS422
AZD1775 (WEE1 inhibitor)24Various

The mechanism often involves the inhibition of key kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives in clinical settings:

EED Inhibition

A study demonstrated that a compound closely related to 1-Ethyl-5-fluoro-4-iodo-3-methyl binds effectively to EED with an IC50 value of 18 nM, inhibiting cell growth in KARPAS422 cells.

WEE1 Kinase Targeting

Research on WEE1 inhibitors has shown that pyrazole derivatives can effectively halt the cell cycle at critical checkpoints, leading to enhanced cytotoxicity in cancer cells. This mechanism is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole is primarily determined by its interaction with specific molecular targets. The presence of halogens and other substituents can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition or activation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize the unique attributes of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole, a comparative analysis with structurally related pyrazole derivatives is provided below.

Table 1: Substituent Positions and Functional Group Comparisons

Compound Name Position 1 Position 3 Position 4 Position 5 Key Applications/Properties
This compound Ethyl Methyl Iodo Fluoro Discontinued; potential intermediate
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) 4-Ethylbenzyl Trifluoromethyl Nitro Methyl GLUT1 inhibitor candidate; high selectivity
4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g) Phenyl 4-Fluorophenyl Triazole hybrid Trifluoromethyl Hybrid triazole-pyrazole; 39% yield, white solid
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4-Methylphenyl Carboxylate ester Phenylsulfonyl Phenyl Crystal structure analyzed; biological potential
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl 4-Fluorophenyl - Carboxylate ester Agrochemical/pharmaceutical interest

Key Observations:

Position 4 Substituents :

  • The iodo group in the target compound is rare compared to nitro (52b, ), sulfonyl (), or triazole hybrids (6g, ). Iodo substituents enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann), which are less feasible with nitro or trifluoromethyl groups.
  • Nitro and sulfonyl groups (e.g., in 52b and ) are electron-withdrawing, influencing aromatic ring reactivity and intermolecular interactions.

Fluorine Substituents :

  • The 5-fluoro group in the target compound contrasts with 4-fluorophenyl (6g, ) or 3-(4-fluorophenyl) () substituents. Fluorine at position 5 may modulate electronic effects (e.g., Hammett σ values) and metabolic stability.

Crystallographic data for analogs (e.g., ) highlight their structural predictability, whereas the iodine atom in the target compound may complicate crystallization due to its large atomic radius.

Biological Activity

1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. The unique combination of substituents—ethyl, fluoro, iodo, and methyl—enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with 1,3-diketones under specific conditions to achieve high yields and selectivity.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds are studied for their ability to inhibit the growth of various pathogens, contributing to their potential use in treating infections .

Anticancer Activity

The compound's anticancer properties are particularly noteworthy. Studies have shown that pyrazole derivatives can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against specific cancer cells, suggesting potent activity against tumor proliferation . The mechanism often involves the inhibition of key kinases involved in cell cycle regulation.

Compound IC50 (nM) Cell Line
This compoundTBDTBD
EEDi-5285 (similar structure)18KARPAS422
AZD1775 (WEE1 inhibitor)24Various

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogens allows for increased binding affinity to enzymes and receptors. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • EED Inhibition : A study demonstrated that a compound closely related to this compound binds effectively to EED with an IC50 value of 18 nM, inhibiting cell growth in KARPAS422 cells .
  • WEE1 Kinase Targeting : Research on WEE1 inhibitors has shown that pyrazole derivatives can effectively halt the cell cycle at critical checkpoints, leading to enhanced cytotoxicity in cancer cells .

Comparative Analysis

When comparing this compound with other pyrazole derivatives, distinct differences in biological activity emerge based on structural variations. For example:

Compound Substituents Biological Activity
1-Ethyl-5-fluoro-4-iodo-3-methylFluoro, IodoAntimicrobial, Anticancer
1-Methyl-3-ethyl-4-chloroChloroModerate antimicrobial
3-Methyl-1-phenyPhenylLower anticancer activity

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